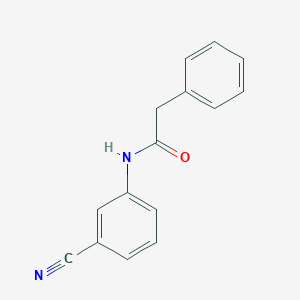

N-(3-cyanophenyl)-2-phenylacetamide

Descripción general

Descripción

N-(3-cyanophenyl)-2-phenylacetamide is an organic compound belonging to the class of benzanilides It features a cyano group attached to the phenyl ring, which imparts unique chemical properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)-2-phenylacetamide typically involves the reaction of 3-cyanophenylamine with phenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety .

Análisis De Reacciones Químicas

Types of Reactions

N-(3-cyanophenyl)-2-phenylacetamide undergoes various chemical reactions, including:

Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 3-cyanobenzoic acid.

Reduction: 3-aminophenyl-2-phenylacetamide.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

The compound exhibits significant biological activities, particularly as an antiviral agent and potential anticancer drug.

Viral Inhibition

N-(3-cyanophenyl)-2-phenylacetamide has been shown to effectively inhibit membrane fusion induced by viruses such as the measles virus (MV) and canine distemper virus (CDV). The compound's IC50 value against these viruses is approximately 53 μM, indicating its potency in preventing viral entry into host cells. Notably, it does not inhibit Nipah virus (NiV) fusion .

The mechanism of action involves binding to viral fusion proteins, thereby preventing their interaction with host cell membranes. This interaction is critical for the viral life cycle, making this compound a valuable candidate for antiviral therapies .

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits low cytotoxicity, with a CC50 greater than 300 μM. This favorable CC50/IC50 ratio suggests that the compound may be safe for therapeutic applications .

Anticancer Potential

While specific anticancer activities of this compound have not been extensively documented, related compounds within its structural class have shown selective cytotoxicity against various cancer cell lines. Future research may explore its potential in oncology .

Comparative Analysis of Biological Activities

The following table summarizes key biological activities associated with this compound:

| Activity Type | IC50 (μM) | CC50 (μM) | Notes |

|---|---|---|---|

| Viral Inhibition (MV/CDV) | 53 | ≥300 | Effective against MV and CDV; not effective against NiV |

| Cytotoxicity | - | ≥300 | Low cytotoxicity; safe for primary human cells |

| Anticancer Activity | Varies | - | Related compounds show selective cytotoxicity |

Case Studies

Mecanismo De Acción

The mechanism of action of N-(3-cyanophenyl)-2-phenylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The cyano group plays a crucial role in this interaction by forming strong hydrogen bonds with amino acid residues in the enzyme’s active site .

Comparación Con Compuestos Similares

Similar Compounds

- N-(3-cyanophenyl)-2-naphthalenesulfonamide

- N-(3-cyanophenyl)-2’-methyl-5’-(5-methyl-1,3,4-oxadiazol-2-yl)-4-biphenylcarboxamide

Uniqueness

N-(3-cyanophenyl)-2-phenylacetamide is unique due to its specific structural features, such as the presence of both cyano and phenylacetamide groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Actividad Biológica

N-(3-cyanophenyl)-2-phenylacetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of virology and oncology. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound belongs to the class of benzanilides and features a cyano group attached to a phenyl ring. This structural characteristic contributes to its unique chemical properties and biological activities. The compound is synthesized through the reaction of 3-cyanophenylamine with phenylacetyl chloride in the presence of a base, such as triethylamine.

The biological activity of this compound is primarily attributed to its ability to inhibit viral membrane fusion and its potential anti-cancer properties.

- Viral Inhibition : The compound has been shown to effectively inhibit membrane fusion induced by measles virus (MV) and canine distemper virus (CDV), with an IC50 value around 53 μM. Notably, it does not inhibit Nipah virus (NiV) fusion . The mechanism involves binding to viral fusion proteins, preventing their interaction with host cell membranes.

- Cytotoxicity : In vitro studies indicate that this compound exhibits low cytotoxicity, with a CC50 (50% cytotoxic concentration) greater than 300 μM. This results in a favorable CC50/IC50 ratio, suggesting a good safety profile for potential therapeutic applications .

Antiviral Activity

A study conducted by Holzgrabe et al. highlighted the antiviral efficacy of this compound against MV and CDV. The findings demonstrated that:

- The compound significantly reduces the number of foci and inhibits cell-to-cell spread in persistently infected dog brain cells.

- No morphological signs of toxicity were observed in treated cultures, confirming its safety for primary human cells .

Case Studies

- Inhibition of Morbillivirus-Induced Membrane Fusion :

- Potential Anticancer Applications :

Comparative Table of Biological Activities

| Activity Type | IC50 (μM) | CC50 (μM) | Notes |

|---|---|---|---|

| Viral Inhibition (MV/CDV) | 53 | ≥300 | Effective against MV and CDV; not against NiV |

| Cytotoxicity | - | ≥300 | Low cytotoxicity; safe for primary cells |

| Anticancer Activity | Varies | - | Related compounds show selective cytotoxicity |

Propiedades

IUPAC Name |

N-(3-cyanophenyl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c16-11-13-7-4-8-14(9-13)17-15(18)10-12-5-2-1-3-6-12/h1-9H,10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBIVMWJUFLUNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352591 | |

| Record name | N-(3-cyanophenyl)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24788460 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

89246-40-2 | |

| Record name | N-(3-cyanophenyl)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes N-(3-cyanophenyl)-2-phenylacetamide a promising candidate for further antiviral development?

A1: The study highlights several promising characteristics of this compound:

- Efficacy against MV and CDV: this compound effectively inhibits membrane fusion induced by both MV and CDV in cell cultures, including primary human and dog cells [].

- Low cytotoxicity: The compound exhibits low cytotoxicity in the tested cell lines, with a CC50 (50% cytotoxic concentration) ≥ 300 μM, resulting in a favorable CC50/IC50 ratio of approximately 100 []. This suggests a good safety profile in vitro.

- Inhibition of viral spread: The study demonstrates that this compound can significantly inhibit the cell-to-cell spread of CDV in persistently infected dog brain cells, further highlighting its potential as an antiviral agent [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.